molecular formula C22H15ClN2O2 B2570034 (2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 312706-93-7

(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2570034
CAS No.: 312706-93-7
M. Wt: 374.82
InChI Key: HTTLBAAPRRKZMK-LVWGJNHUSA-N
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Description

(2Z)-2-[(2-Chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a chromene-derived compound featuring a benzopyran core substituted with an imino group at position 2, a 2-chlorophenyl moiety, and an N-phenyl carboxamide at position 3 (Fig. 1). Its synthesis typically involves condensation reactions between salicylaldehyde derivatives and cyanoacetamide precursors under mild catalytic conditions, as described for related 2-imino-2H-chromene-3-carboxamides . This compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors and heterocyclic pharmacophores .

Properties

IUPAC Name

2-(2-chlorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-18-11-5-6-12-19(18)25-22-17(14-15-8-4-7-13-20(15)27-22)21(26)24-16-9-2-1-3-10-16/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTLBAAPRRKZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 2-chlorobenzaldehyde with N-phenyl-2H-chromene-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Phenyl and Chromene Moieties

The compound’s structural analogs differ primarily in substituents on the phenyl rings and chromene core. Key examples include:

  • (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide: Substitutes the 2-chlorophenyl group with a 4-fluorophenyl moiety and replaces the N-phenyl with an acetyl group, reducing steric hindrance .
  • (2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide: Features methoxy groups on both phenyl rings, likely increasing hydrophilicity and π-stacking interactions .
Table 1: Substituent Effects on Physicochemical Properties
Compound Substituents (Chromene/Phenyl) Melting Point (°C) Key Spectral Features (IR, NMR)
Target Compound 2-Cl, N-Ph Not Reported C=O stretch ~1665 cm⁻¹; δ 7.2–8.1 ppm (ArH)
8-Methoxy Derivative (15) 8-OCH₃, 2-Cl Not Reported OCH₃ δ ~3.8 ppm; C=O ~1660 cm⁻¹
4-Fluoro Analog 4-F, Acetyl Not Reported C≡N stretch ~2214 cm⁻¹; CF δ ~7.4 ppm

Stability and Spectroscopic Characterization

  • IR Spectroscopy: All analogs show C=O stretches near 1660–1665 cm⁻¹, but cyano groups (e.g., in ) exhibit distinct C≡N peaks ~2214 cm⁻¹.
  • NMR : Aromatic proton shifts vary with substituent electronic effects. For example, methoxy groups deshield adjacent protons (δ ~7.0–7.7 ppm) .

Biological Activity

(2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives, which are recognized for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C22H15ClN2O2
  • Molecular Weight: 374.83 g/mol
  • InChI Key: HTTLBAAPRRKZMK-LVWGJNHUSA-N

The synthesis typically involves a Knoevenagel condensation reaction between 2-hydroxybenzaldehyde and 2-cyano-N-(2-chlorophenyl)acetamide, often catalyzed by sodium carbonate or sodium bicarbonate under controlled conditions. This method is favored for its efficiency in producing high-purity compounds suitable for biological testing.

Biological Activity Overview

Research indicates that chromene derivatives exhibit a range of biological activities, including:

  • Antimicrobial
  • Antiviral
  • Anticancer
  • Antioxidant
  • Anti-inflammatory

These properties are attributed to their ability to interact with various biological targets, including enzymes and receptors.

Pharmacological Studies

Recent studies have highlighted the biological activity of this compound in several key areas:

1. Anticancer Activity

Chromene derivatives, including this compound, have shown potential in inhibiting cancer cell proliferation. For instance, studies involving similar chromene compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.

2. Acetylcholinesterase Inhibition

Research has indicated that compounds with a chromene backbone can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A study reported that related compounds exhibited IC50 values as low as 2.7 µM against AChE, indicating strong inhibitory activity that may be relevant for therapeutic strategies targeting cognitive decline associated with Alzheimer’s disease .

3. Antiviral Activity

Preliminary studies have suggested that chromene derivatives can act as antiviral agents. Compounds structurally similar to this compound have been evaluated for their efficacy against various viral infections, showing promising results in inhibiting viral replication .

Case Studies and Research Findings

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity observed in cancer cell lines; further research needed to quantify IC50 values.
Acetylcholinesterase InhibitionRelated compounds showed IC50 values of 2.7 µM; potential for Alzheimer's treatment .
Antiviral EfficacySimilar compounds demonstrated antiviral activity; specific mechanisms under investigation .

The mechanism of action for this compound is thought to involve:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes such as AChE, inhibiting their activity and thus altering biochemical pathways.
  • Receptor Modulation : Interaction with specific receptors could lead to changes in cellular signaling pathways, contributing to its observed biological effects.

Q & A

Q. What are the optimized synthetic routes for (2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The compound can be synthesized via eco-friendly approaches using one-pot condensation reactions. Key steps include:

  • Solvent selection : Use ethanol or water as green solvents to minimize environmental impact .
  • Catalysts : Employ mild acidic or basic conditions (e.g., acetic acid or sodium hydroxide) to facilitate imine formation without side reactions .
  • Coupling agents : For functionalized derivatives, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) enhances amide bond formation efficiency .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and optimize reaction time (typically 12–24 hours) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsPurposeReference
Imine formation2-chloroaniline, chromene-3-carboxaldehyde, ethanol, 80°CCore structure assembly
Amide couplingTBTU, 2,6-lutidine, DCM, 0–5°CIntroduce N-phenyl group
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Isolate pure product

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the compound's structure and purity?

Methodological Answer: A multi-technique approach ensures accurate characterization:

  • Elemental analysis : Validate C, H, and N content with <0.5% deviation from theoretical values .
  • IR spectroscopy : Identify imine (C=N stretch, ~1600 cm⁻¹) and amide (N–H bend, ~3300 cm⁻¹) functional groups .
  • NMR (¹H/¹³C) : Confirm stereochemistry (Z-configuration) via coupling constants and aromatic proton splitting patterns .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for refinement .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Note : Cross-validate data between techniques to address discrepancies. For example, inconsistent melting points (mp) and NMR signals may indicate polymorphic forms or impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) provide insights into:

  • Electronic structure : Compute HOMO/LUMO energies to assess redox behavior and charge transfer pathways .
  • Thermochemistry : Accurately predict atomization energies (average deviation <2.4 kcal/mol) by incorporating exact exchange terms (e.g., Becke’s 1993 functional) .
  • Solvent effects : Use the polarizable continuum model (PCM) to simulate reactivity in ethanol or DCM .

Recommendation : Pair DFT with experimental UV-Vis spectra to correlate theoretical absorption bands with observed λmax values .

Q. What mechanistic pathways explain the compound's reactivity in forming chromeno[2,3-d]pyrimidin-4-one derivatives?

Methodological Answer: The compound undergoes nucleophilic attack and cyclization:

  • Step 1 : Hydrazine or ethanol reacts with the imine group, forming intermediates like 2-hydrazinyl derivatives .
  • Step 2 : Intramolecular cyclization occurs via amide oxygen acting as a nucleophile, yielding fused pyrimidinone rings .
  • Kinetic studies : Monitor reaction progress via <sup>1</sup>H NMR to identify rate-determining steps (e.g., cyclization vs. proton transfer).

Contradiction resolution : If MS data shows unexpected byproducts, use high-resolution MS (HRMS) to distinguish between isobaric species .

Q. What strategies can resolve contradictions in crystallographic data interpretation, particularly regarding Z/E isomerism?

Methodological Answer:

  • High-resolution data : Collect diffraction data at <1.0 Å resolution to unambiguously assign imine geometry (Z vs. E) .
  • Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices and refine occupancy ratios .
  • Complementary techniques : Compare X-ray results with NOESY NMR to confirm spatial proximity of substituents .

Case Study : For ambiguous Fourier maps, employ Hirshfeld surface analysis to visualize intermolecular interactions influencing isomer stability .

Q. How can researchers design experiments to analyze conflicting data between elemental analysis and spectroscopic results?

Methodological Answer:

  • Hypothesis testing : If elemental analysis suggests impurities but NMR/MS do not, consider volatile contaminants (e.g., solvents) undetected by spectroscopy.
  • Advanced purity assays : Use differential scanning calorimetry (DSC) to detect polymorphs or hydrate forms affecting mp .
  • Replicate synthesis : Repeat reactions under inert atmospheres (N2/Ar) to exclude oxidative byproducts .

Q. Table 2: Troubleshooting Data Contradictions

DiscrepancyLikely CauseSolution
C% > theoreticalCarbonaceous impuritiesRe-purify via recrystallization
Missing NH signal in NMRExchange broadeningAcquire spectra in DMSO-d6 at elevated temps
Unassigned MS peaksIsotopic clustersUse HRMS for exact mass matching

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